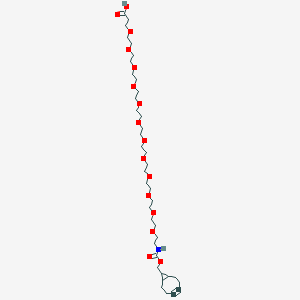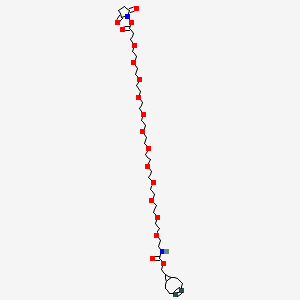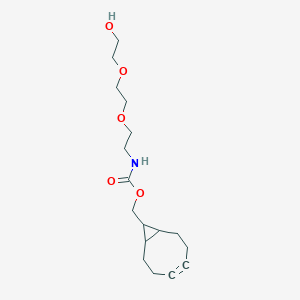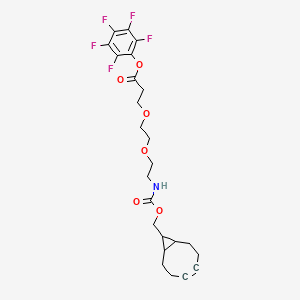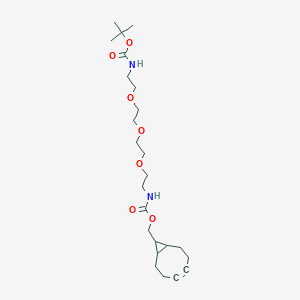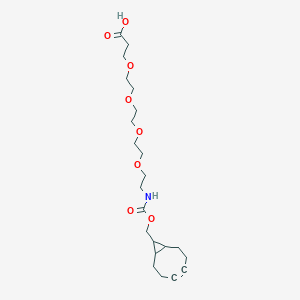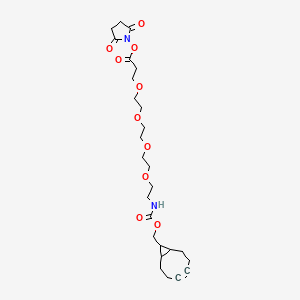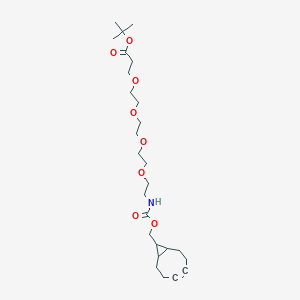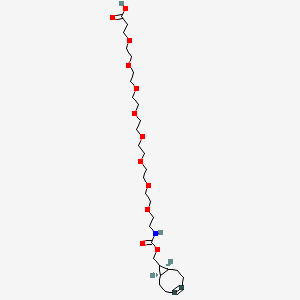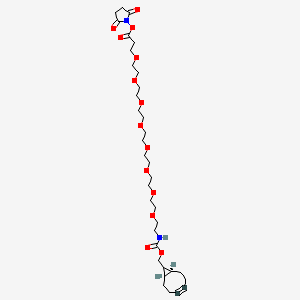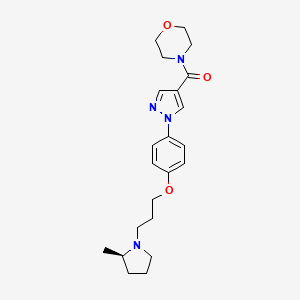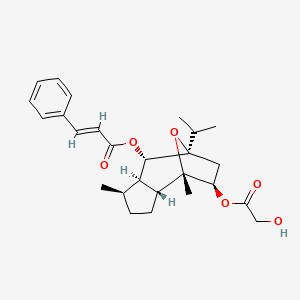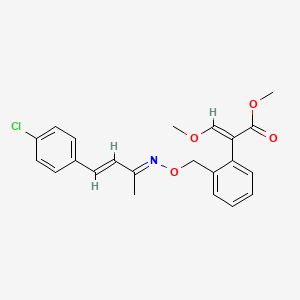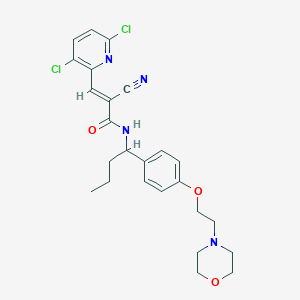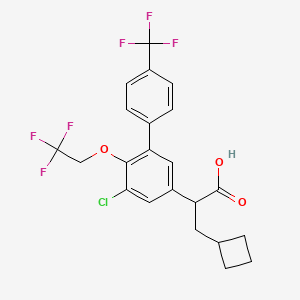
2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EVP-0015962 is orally bioavailable, detected in brain, and a potent, selective γ-secretase modulator in vitro and in vivo. Chronic treatment with EVP-0015962 was well tolerated in mice and lowered the production of Aβ42, attenuated memory deficits, and reduced Aβ plaque formation and inflammation in Tg2576 transgenic animals. In summary, these data suggest that γ-secretase modulation with EVP-0015962 represents a viable therapeutic alternative for disease modification in Alzheimer's disease.
科学的研究の応用
1. Synthesis and Chemical Characterization
- Synthesis Challenges and Impurities: A study by Gazvoda et al. (2018) described the synthesis of a related compound, 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, which is a key impurity in the anti-HIV/AIDS drug efavirenz. This research highlights the synthetic challenges and complexities associated with such compounds (Gazvoda et al., 2018).
2. Material Science and Polymer Research
- Polymer Synthesis and Properties: Liu et al. (2017) investigated fluorinated diimide-diacid monomers for the synthesis of novel poly(amide-imide)s. These polymers exhibited high thermal stability and optical transparency, highlighting the potential application of such fluorinated compounds in material science (Liu et al., 2017).
- Novel Polyimides Development: Yin et al. (2005) synthesized new fluorine-containing polyimides using a novel diamine, demonstrating good solubility and thermal stability. These findings suggest the utility of fluorinated compounds in developing advanced materials (Yin et al., 2005).
3. Organic Chemistry and Molecular Structure
- Molecular and Supramolecular Structure: Gubaidullin et al. (2004) studied a compound with a similar molecular structure. They found that the molecular and supramolecular structure of the compound was established using X-ray diffraction, highlighting the importance of structural analysis in understanding such compounds (Gubaidullin et al., 2004).
4. Synthesis of Heterocyclic Compounds
- Trifluoromethylated Nitrogen Heterocycles: Uneyama and Sugimoto (1992) described the preparation of N-substituted 2,2,2-trifluoroethanimidic acid hydrazides and their use in synthesizing trifluoromethylated nitrogen heterocycles. This research provides insights into the synthesis of complex heterocyclic structures using fluorinated compounds (Uneyama & Sugimoto, 1992).
5. Pharmaceutical and Biological Applications
- DNA Interaction and Biological Activities: Sirajuddin et al. (2015) synthesized and characterized a compound for its interaction with DNA and various biological activities. This study underscores the potential of such compounds in pharmaceutical and biological research (Sirajuddin et al., 2015).
特性
CAS番号 |
1447811-26-8 |
|---|---|
製品名 |
2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid |
分子式 |
C22H19ClF6O3 |
分子量 |
480.8314 |
IUPAC名 |
(R)-2-(5-chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-3-cyclobutylpropanoic acid |
InChI |
InChI=1S/C22H19ClF6O3/c23-18-10-14(17(20(30)31)8-12-2-1-3-12)9-16(19(18)32-11-21(24,25)26)13-4-6-15(7-5-13)22(27,28)29/h4-7,9-10,12,17H,1-3,8,11H2,(H,30,31)/t17-/m1/s1 |
InChIキー |
ZSERTYLZGRJLOO-QGZVFWFLSA-N |
SMILES |
O=C(O)[C@H](CC1CCC1)C2=CC(C3=CC=C(C(F)(F)F)C=C3)=C(OCC(F)(F)F)C(Cl)=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
EVP-0015962; EVP 0015962; EVP0015962. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



